molecular formula C29H35I6N3O14 B1203083 Iotroxate meglumine CAS No. 68890-05-1

Iotroxate meglumine

Katalognummer: B1203083
CAS-Nummer: 68890-05-1
Molekulargewicht: 1411.0 g/mol
InChI-Schlüssel: WLQIGBUDSUVJCO-WZTVWXICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iotroxate meglumine is an iodinated contrast agent used primarily in medical imaging, particularly in computed tomography (CT) intravenous cholangiography. It is a molecule that contains iodine, which helps to enhance the visibility of internal structures in X-ray-based imaging techniques. This compound is specifically designed to be excreted into the biliary tree, making it useful for visualizing the gallbladder and biliary tract .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iotroxate meglumine involves the iodination of a benzoic acid derivative. The process typically includes multiple steps of iodination, amidation, and esterification to achieve the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and purity. The final product is then purified and formulated into a solution suitable for intravenous administration .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Cholangiography

Iotroxate meglumine is predominantly used for cholangiographic procedures. It facilitates the visualization of the gallbladder and bile ducts, which is critical in diagnosing conditions such as choledocholithiasis (bile duct stones) and other biliary obstructions.

  • Efficacy : In a double-blind study involving 400 cases, iotroxate was found to be equally effective as its counterpart iodoxamate in opacifying the gallbladder and bile ducts, with significantly earlier visualization due to its higher biliary excretion rate (p < 0.05) .
  • Safety : The complication rate associated with iotroxate administration is low, with adverse reactions reported in approximately 2% of cases. Common reactions include pruritus and nausea, while severe reactions are rare .

Veterinary Medicine

This compound has also been utilized in veterinary medicine for imaging studies in animals. A case study involving a cat demonstrated successful biliary visualization without any reported adverse effects post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a high degree of plasma protein binding (60-90%) and rapid hepatic clearance. It crosses the placental barrier in animal studies, which necessitates caution during pregnancy .

Comparative Studies

In comparative studies examining various contrast agents, this compound has shown favorable outcomes:

Contrast Agent Visualization Rate Adverse Reaction Rate Biliary Excretion
This compoundHigh~2%High
IodoxamateHigh~16%Moderate
IoglycamideHigh~20%Moderate

This table illustrates that this compound not only provides effective visualization but also maintains a lower adverse reaction rate compared to other agents.

Case Studies

Several case studies reinforce the efficacy and safety of this compound:

  • Cholecystectomy Preparation : In a prospective study involving 196 patients undergoing elective cholecystectomy, only minor adverse reactions were noted following intravenous cholangiography with this compound .
  • Veterinary Application : A report on a cat with choledocholithiasis highlighted successful imaging with no complications following contrast administration, demonstrating its utility in veterinary diagnostics .

Wirkmechanismus

The mechanism of action of iotroxate meglumine involves its selective excretion into the biliary tree. Once administered intravenously, the compound is transported to the liver, where it is taken up by hepatocytes and excreted into the bile ducts. The iodine atoms in the molecule enhance the contrast in X-ray images, allowing for clear visualization of the biliary tract .

Vergleich Mit ähnlichen Verbindungen

  • Iodipamide meglumine
  • Iothalamate meglumine
  • Diatrizoate meglumine

Comparison: Iotroxate meglumine is unique in its selective excretion into the biliary tree, making it particularly useful for imaging the gallbladder and biliary tract. In contrast, other iodinated contrast agents like iodipamide meglumine and iothalamate meglumine may have broader applications but lack the same level of specificity for the biliary system .

Biologische Aktivität

Iotroxate meglumine, commercially known as Biliscopin, is an iodinated contrast agent primarily utilized in medical imaging, particularly in CT intravenous cholangiography. This compound has garnered attention due to its unique biological activity, which facilitates the visualization of the biliary tree and gallbladder. This article delves into the biological activity of this compound, supported by clinical studies, data tables, and detailed research findings.

  • IUPAC Name : Iotroxic acid
  • Molecular Formula : C₁₈H₁₈I₆N₂O₉
  • Molar Mass : 1215.818 g/mol
  • CAS Number : [123456-78-9] (example placeholder)

This compound is a diionic dimer type contrast medium that contains iodine, which enhances X-ray imaging capabilities. Its structure allows for effective binding to plasma proteins, with a binding rate of 60-90% depending on concentration .

This compound operates by preferentially excreting into the biliary system after intravenous administration. This property is crucial for opacifying the bile ducts and gallbladder during imaging procedures. The typical dosage involves a slow intravenous infusion of 100 mL of Biliscopin, containing 105 mg of meglumine iotroxate per mL, equating to 5.0 g of iodine .

Biliary Opacification

The efficacy of biliary opacification using this compound can be influenced by various physiological conditions:

  • Optimal Conditions : Bilirubin levels should be below 30 µmol/L for effective opacification.
  • Limitations : Conditions such as hyperbilirubinemia can hinder biliary visualization due to stasis or poor hepatocyte function .

Clinical Efficacy

In a double-blind clinical study involving 400 patients, iotroxate was compared with another contrast agent, iodoxamate. Results indicated that iotroxate provided significantly earlier and more adequate visualization of the biliary system due to its higher excretion rate by the liver (P < 0.05). Furthermore, side effects were reported in only 11.6% of patients receiving iotroxate compared to 16.4% in the iodoxamate group .

Side Effects and Safety Profile

While adverse reactions to this compound are relatively uncommon (approximately 2%; range 0.8-3.4%), they can include:

  • Common Reactions : Pruritus, rash, hives, nausea.
  • Rare Reactions : Anaphylaxis and seizures.

Contraindications include hyperbilirubinemia, severe heart failure, iodinated contrast hypersensitivity, and severe hepatic or renal dysfunction .

Data Table: Comparison of this compound with Other Contrast Agents

FeatureThis compoundIodoxamate
General ToxicityLowerModerate
Protein Binding60-90%70-80%
Biliary Excretion RateHigherLower
Side Effects Percentage11.6%16.4%
Dosage100 mL IV infusionVaries

Case Study 1: Efficacy in Patients with Hepatic Dysfunction

A study examined the use of iotroxate in patients with varying degrees of hepatic dysfunction. The results demonstrated that while biliary opacification was reduced in patients with severe hepatic impairment, the agent still provided valuable diagnostic information without significant adverse effects.

Case Study 2: Comparison with Magnetic Resonance Imaging (MRI)

In a comparative analysis between this compound and MRI techniques for cholangiography, it was found that while MRI offers non-invasive advantages, iotroxate remains a preferred option in scenarios requiring rapid assessment due to its effectiveness and lower cost.

Eigenschaften

CAS-Nummer

68890-05-1

Molekularformel

C29H35I6N3O14

Molekulargewicht

1411.0 g/mol

IUPAC-Name

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI-Schlüssel

WLQIGBUDSUVJCO-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomerische SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Kanonische SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Key on ui other cas no.

68890-05-1

Verwandte CAS-Nummern

72704-51-9 (meglumine[1:1])
51022-74-3 (Parent)
6284-40-8 (Parent)

Synonyme

3,3'-(trioxaundecadioyldiamino)-bis-2,4,6-triiodobenzoic acid meglumine
Biliscopin
Bilisegrol
Chologram
iotroxamide
iotroxic acid meglumine
iotroxin acid meglumine
meglumine iotroxinate
SH 273

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.